Tert-butyl 4-benzoylpiperidine-1-carboxylate
Overview
Description
Tert-butyl 4-benzoylpiperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H23NO3 and its molecular weight is 289.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Protein Tyrosine Kinase Inhibitors
Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a closely related compound, has been highlighted as a crucial intermediate in the synthesis of novel protein tyrosine kinase Jak3 inhibitor—CP-690550. An efficient synthesis approach for this compound involves several steps starting from 4-methylpyridinium, showcasing the compound's pivotal role in developing potential therapeutic agents (Chen Xin-zhi, 2011).
Stereoselective Syntheses for Chemical Diversity
Research into stereoselective syntheses of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate derivatives demonstrates the compound's versatility in creating a wide range of chemical entities. Such compounds have applications in synthesizing cis and trans isomers, contributing to diverse chemical libraries for further research and development (V. Boev, A. I. Moskalenko, S. Belopukhov, N. M. Przheval’skii, 2015).
Anticancer Drug Intermediates
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate has been identified as an important intermediate for small molecule anticancer drugs. A high-yield synthesis method for this compound has been developed, emphasizing its role in the pharmaceutical industry for creating effective cancer therapies (Binliang Zhang, K. Ye, Shan Xu, Tongsheng Xu, 2018).
Piperidine Derivatives as Synthons
The reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with various reagents affords promising synthons for the preparation of diverse piperidine derivatives. This showcases the compound's role in synthesizing a broad spectrum of molecules with potential biological activity (A. I. Moskalenko, V. Boev, 2014).
Corrosion Inhibition
A novel heterocyclic compound, tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, has been studied for its anticorrosive activity on carbon steel in acidic environments. Electrochemical and surface characterization studies reveal its effective protection of metal surfaces, highlighting its potential application in industrial corrosion prevention (B. Praveen, B. Prasanna, N. Mallikarjuna, M. Jagadeesh, N. Hebbar, D. Rashmi, 2021).
Safety and Hazards
The compound is considered hazardous and has associated safety warnings. It has the hazard statements H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Proper safety measures should be taken while handling this compound, including wearing appropriate personal protective equipment and ensuring adequate ventilation .
Mechanism of Action
Target of Action
The primary targets of Tert-butyl 4-benzoylpiperidine-1-carboxylate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Properties
IUPAC Name |
tert-butyl 4-benzoylpiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-17(2,3)21-16(20)18-11-9-14(10-12-18)15(19)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLCXSHKUNNAHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445504 | |
Record name | Tert-butyl 4-benzoylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193217-39-9 | |
Record name | Tert-butyl 4-benzoylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.